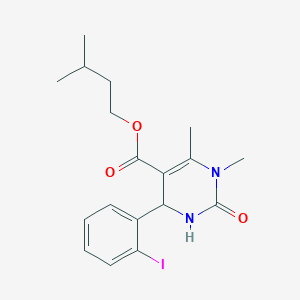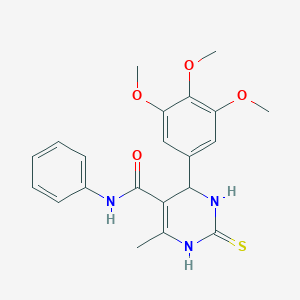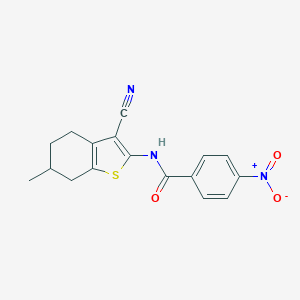![molecular formula C20H22N2O4S B405264 (2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B405264.png)
(2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid is a complex organic compound with a molecular formula of C20H22N2O4S This compound is characterized by its unique structure, which includes a benzimidazole ring, a propoxyphenoxy group, and an ethylsulfanyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid typically involves multiple steps, starting with the preparation of intermediate compounds. The general synthetic route includes:
Formation of the Benzimidazole Ring: This step involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole core.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced through a nucleophilic substitution reaction, where an ethylthiol reacts with a suitable leaving group on the benzimidazole ring.
Attachment of the Propoxyphenoxy Group: The propoxyphenoxy group is attached via an etherification reaction, where a propoxyphenol reacts with an appropriate electrophile on the ethylsulfanyl-benzimidazole intermediate.
Final Acetylation: The final step involves the acetylation of the intermediate to form the target compound, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can target the benzimidazole ring or the ethylsulfanyl group, leading to different reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole ring or the propoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the benzimidazole ring or the ethylsulfanyl group.
Aplicaciones Científicas De Investigación
(2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-[2-(4-Methoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetic acid
- 2-[2-[2-(4-Ethoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetic acid
- 2-[2-[2-(4-Butoxyphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetic acid
Uniqueness
(2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The propoxyphenoxy group, in particular, may enhance its lipophilicity and membrane permeability, making it more effective in certain applications compared to its analogs.
Propiedades
Fórmula molecular |
C20H22N2O4S |
|---|---|
Peso molecular |
386.5g/mol |
Nombre IUPAC |
2-[2-[2-(4-propoxyphenoxy)ethylsulfanyl]-3H-benzimidazol-1-ium-1-yl]acetate |
InChI |
InChI=1S/C20H22N2O4S/c1-2-11-25-15-7-9-16(10-8-15)26-12-13-27-20-21-17-5-3-4-6-18(17)22(20)14-19(23)24/h3-10H,2,11-14H2,1H3,(H,23,24) |
Clave InChI |
ZGNHBLCHUMDTAZ-UHFFFAOYSA-N |
SMILES isomérico |
CCCOC1=CC=C(C=C1)OCCSC2=[N+](C3=CC=CC=C3N2)CC(=O)[O-] |
SMILES |
CCCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)O |
SMILES canónico |
CCCOC1=CC=C(C=C1)OCCSC2=[N+](C3=CC=CC=C3N2)CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



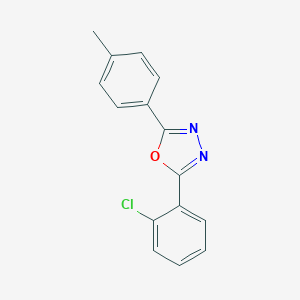


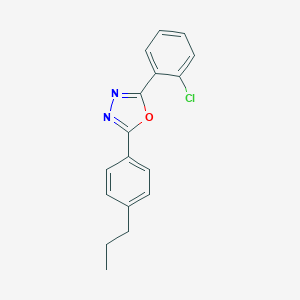
![5-[4-(4-Pentylcyclohexyl)phenyl]-3-propyl-1,2,4-oxadiazole](/img/structure/B405190.png)
![2-(2-Chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole](/img/structure/B405192.png)

![(3Z)-5-(3,4-dimethoxyphenyl)-3-[(2-nitrophenyl)methylidene]-2,3-dihydrofuran-2-one](/img/structure/B405195.png)
![3-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-(3,4-dimethoxyphenyl)-2(3H)-furanone](/img/structure/B405196.png)

